
physical and chemical properties of Ophioglonol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ophioglonol

Cat. No.: B1249540 Get Quote

Ophioglonol: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this

document provides a comprehensive technical overview of the physical, chemical, and

biological properties of Ophioglonol, a homoflavonoid with potential therapeutic applications.

Chemical and Physical Properties
Ophioglonol is a hydroxy homoflavonoid that has been isolated from the whole plant of

Ophioglossum pedunculosum and also reported in Ophioglossum petiolatum.[1] It belongs to a

class of flavonoids characterized by an additional carbon atom in their structure.[2][3]
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Property Value Source

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-

dihydroxy-3-

(hydroxymethyl)chromen-4-

one

[1]

Molecular Formula C₁₆H₁₂O₇ [1]

Molecular Weight 316.26 g/mol [1]

CAS Number 850894-19-8 [1]

ChEBI ID CHEBI:67934 [1]

PubChem CID 11347622 [1]

InChI

InChI=1S/C16H12O7/c17-6-9-

15(22)14-12(21)4-8(18)5-

13(14)23-16(9)7-1-2-

10(19)11(20)3-7/h1-5,17-

21H,6H2

[1]

SMILES

C1=CC(=C(C=C1C2=C(C(=O)

C3=C(C=C(C=C3O2)O)O)CO)

O)O

[1]

Physical Properties
Specific experimental data for the physical properties of Ophioglonol, such as melting point,

boiling point, and solubility, are not readily available in the surveyed literature. However, some

computed properties are available:
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Property Value Source

XLogP3 0.8 [1]

Polar Surface Area 127 Å² [1]

Rotatable Bond Count 3 [1]

Hydrogen Bond Donors 5 [1]

Hydrogen Bond Acceptors 7 [1]

Spectral Data
Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for Ophioglonol are not

explicitly provided in the publicly available literature. Researchers undertaking the isolation or

synthesis of Ophioglonol will need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of Ophioglonol is limited. However,

studies on the related homoflavonoid, ophioglonin, also isolated from the genus Ophioglossum,

provide strong indications of its potential therapeutic effects. Ophioglonin has demonstrated

significant anti-inflammatory and antioxidant properties.[2][4][5]

The anti-inflammatory effects of ophioglonin are attributed to its ability to inactivate the Nuclear

Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

[4][5] These pathways are crucial regulators of the inflammatory response. Given the structural

similarity between Ophioglonol and ophioglonin, it is highly probable that Ophioglonol exerts

similar biological effects through the modulation of these key signaling cascades.

Proposed Mechanism of Action: Inhibition of NF-κB and
MAPK Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate macrophages, leading to the

production of pro-inflammatory mediators. This process is largely controlled by the NF-κB and

MAPK signaling pathways.[5] Ophioglonin has been shown to inhibit the activation of key

signaling molecules in these pathways, including NF-κB p65, IκBα, ERK, p38, and JNK.[4][5]
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The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase

(IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.

This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the

transcription of pro-inflammatory genes.
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Caption: Proposed inhibition of the NF-κB signaling pathway by Ophioglonol.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of

a series of protein kinases that are sequentially activated. The main MAPK families are ERK,

JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription

factors, which in turn regulate the expression of inflammatory mediators.
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Caption: Proposed inhibition of the MAPK signaling pathway by Ophioglonol.

Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of Ophioglonol are

not explicitly described in the available literature. However, based on standard phytochemical

and pharmacological methods, the following generalized protocols can be proposed.

Proposed Isolation of Ophioglonol from Ophioglossum
sp.
This protocol outlines a general workflow for the extraction and isolation of Ophioglonol from

plant material. Optimization of solvents and chromatographic conditions will be necessary.
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Caption: Generalized workflow for the isolation of Ophioglonol.
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Methodology:

Plant Material Preparation: Whole plants of Ophioglossum pedunculosum or Ophioglossum

petiolatum are collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is extracted with a suitable solvent, such as

methanol or ethanol, using maceration or a Soxhlet apparatus.

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

Fractionation: The crude extract is subjected to solvent-solvent partitioning. For flavonoids,

partitioning between water and ethyl acetate is common, with the target compounds typically

concentrating in the ethyl acetate fraction.

Chromatographic Separation: The enriched fraction is then subjected to column

chromatography. Silica gel is commonly used for initial separation, followed by Sephadex

LH-20 for further purification to separate compounds based on molecular size.

Purification: Fractions containing Ophioglonol, as identified by Thin Layer Chromatography

(TLC), are pooled and further purified using preparative High-Performance Liquid

Chromatography (HPLC) or recrystallization to obtain the pure compound.

Structural Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

In Vitro Anti-inflammatory Assay (Based on studies of
Ophioglonin)
This protocol describes a general method for evaluating the anti-inflammatory activity of

Ophioglonol in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Viability Assay: To determine the non-toxic concentration of Ophioglonol, a cell viability

assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of

Ophioglonol for 24 hours.

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of Ophioglonol for 1-2

hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified

period (e.g., 24 hours for nitric oxide measurement, or shorter time points for signaling

protein analysis).

Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator,

is quantified in the cell culture supernatant using the Griess reagent.

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are

prepared after treatment with Ophioglonol and LPS. The expression levels and

phosphorylation status of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-

ERK, p-p38, p-JNK) pathways are analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions
Ophioglonol is a homoflavonoid with a chemical structure that suggests potential anti-

inflammatory and antioxidant activities, similar to the related compound ophioglonin. The

proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling

pathways, which are critical in the inflammatory response.

Further research is required to fully elucidate the therapeutic potential of Ophioglonol. Key

areas for future investigation include:

Isolation and Structural Confirmation: Development of a robust protocol for the isolation of

Ophioglonol in sufficient quantities and complete structural elucidation using modern

spectroscopic techniques.

Biological Activity Validation: Direct experimental validation of the anti-inflammatory and

antioxidant effects of Ophioglonol in various in vitro and in vivo models.

Mechanism of Action Studies: Detailed investigation into the molecular mechanisms

underlying the biological activities of Ophioglonol, including its specific targets within the

NF-κB and MAPK pathways.
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Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution,

metabolism, excretion (ADME), and toxicity profile of Ophioglonol to assess its drug-like

properties.

This technical guide provides a foundation for researchers to build upon in their exploration of

Ophioglonol as a potential therapeutic agent. The information presented herein, combined

with further experimental investigation, will be crucial in unlocking the full potential of this

natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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